4,5,6-Triaminopyrimidin-2(1h)-one
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Overview
Description
4,5,6-Triaminopyrimidin-2(1h)-one is a heterocyclic organic compound with a pyrimidine core This compound is characterized by the presence of three amino groups attached to the 4th, 5th, and 6th positions of the pyrimidine ring, and a keto group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Triaminopyrimidin-2(1h)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of malononitrile with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include:
Temperature: Moderate heating (around 100-150°C)
Solvent: Aqueous or alcoholic medium
Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4,5,6-Triaminopyrimidin-2(1h)-one undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride.
Major Products Formed
Oxidation: Nitro derivatives of the pyrimidine ring.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated pyrimidine derivatives.
Scientific Research Applications
4,5,6-Triaminopyrimidin-2(1h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4,5,6-Triaminopyrimidin-2(1h)-one involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may inhibit enzymes by binding to their active sites or alter cellular pathways by interacting with nucleic acids.
Comparison with Similar Compounds
4,5,6-Triaminopyrimidin-2(1h)-one can be compared with other similar compounds, such as:
2,4,6-Triaminopyrimidine: Similar structure but with amino groups at different positions.
2-Amino-4,6-dihydroxypyrimidine: Contains hydroxyl groups instead of amino groups.
4,6-Diamino-2-hydroxypyrimidine: Lacks one amino group compared to this compound.
The uniqueness of this compound lies in its specific arrangement of amino groups and the presence of a keto group, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
4,5,6-triamino-1H-pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c5-1-2(6)8-4(10)9-3(1)7/h5H2,(H5,6,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBHGSSAKLGUBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)N=C1N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286433 |
Source
|
Record name | 4,5,6-triaminopyrimidin-2(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22715-34-0 |
Source
|
Record name | NSC45758 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45758 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5,6-triaminopyrimidin-2(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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